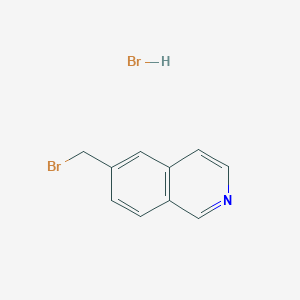

6-(Bromomethyl)isoquinoline hydrobromide

描述

Historical Context of Isoquinoline (B145761) Alkaloids and Synthetic Analogs

The history of isoquinoline chemistry began with the isolation of the parent compound, isoquinoline, from coal tar in 1885. wikipedia.org However, human interaction with isoquinoline derivatives dates back millennia through the use of medicinal plants. rsc.org Many plant-derived alkaloids, which are naturally occurring nitrogenous organic compounds, feature the isoquinoline core. oup.com Perhaps the most recognized of these are the benzylisoquinoline alkaloids found in the opium poppy (Papaver somniferum), such as morphine and codeine, which have a long history of use as analgesics. oup.comontosight.ai Another notable example is berberine (B55584), found in plants like the barberry, which has been used in traditional medicine for its antimicrobial properties. ontosight.aiamerigoscientific.com

The potent biological activities of these natural products spurred intense interest within the scientific community. Early work focused on structural elucidation and culminated in the development of classical synthetic methods like the Pomeranz–Fritsch and Bischler-Napieralski reactions, which allowed for the laboratory preparation of the isoquinoline ring system. wikipedia.orgontosight.ai This opened the door for medicinal chemists to create a vast number of synthetic analogs, modifying the core structure to enhance therapeutic properties and explore structure-activity relationships. rsc.org Today, research continues to uncover new isoquinoline alkaloids from natural sources and develop innovative, efficient synthetic strategies to access diverse derivatives. nih.govrsc.org

Significance of Bromomethylated Heterocycles in Organic Synthesis

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of fundamental importance in medicinal chemistry. nih.gov Introducing specific functional groups onto these rings is a key strategy for building molecular complexity and tuning chemical properties. The bromomethyl group (-CH2Br) is a particularly valuable functionalization.

Bromomethylated heterocycles are highly useful as synthetic intermediates or building blocks. nbinno.com The utility of the bromomethyl group stems from its reactivity; the bromine atom is an excellent leaving group in nucleophilic substitution reactions. nbinno.com This allows chemists to readily introduce a wide variety of other atoms and molecular fragments onto the heterocyclic scaffold by reacting the bromomethylated compound with different nucleophiles. chemimpex.com This versatility simplifies complex synthetic routes and provides efficient access to a broad range of derivative compounds for further study and application. nbinno.com

Overview of Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

In medicinal chemistry, the term "privileged structure" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. rsc.org The isoquinoline scaffold is widely recognized as such a structure. rsc.orgnih.govrsc.org Its rigid, planar geometry and the presence of a nitrogen atom capable of hydrogen bonding allow it to interact with a diverse array of enzymes and receptors. Consequently, isoquinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. amerigoscientific.comnih.govnih.gov This versatility makes the isoquinoline core an attractive starting point for drug discovery programs. rsc.org

The applications of the isoquinoline scaffold are not limited to medicine. In materials science, these derivatives are integral to the development of advanced materials with unique optical and electronic properties. amerigoscientific.com They have been incorporated into polymers, conductive materials, and sensors. amerigoscientific.com Specific applications include their use as luminescent compounds for fluorescent sensors and light sources, as corrosion inhibitors, and as ligands in the formation of metal-organic frameworks (MOFs). amerigoscientific.comacs.org The tunable nature of the isoquinoline structure allows for the precise design of materials with desired functionalities. amerigoscientific.com 6-(Bromomethyl)isoquinoline (B1612420) hydrobromide, by providing a reactive handle on this privileged core, serves as a key intermediate in synthesizing novel compounds for both of these critical fields. chemimpex.com

Chemical Profile and Synthetic Utility

6-(Bromomethyl)isoquinoline hydrobromide is a chemical reagent valued for its specific structural features that facilitate further chemical transformations. Its properties make it a versatile tool for researchers in organic synthesis.

Chemical Properties

The compound exists as a hydrobromide salt, which generally enhances its stability and handling characteristics compared to the free base. It is typically a solid at room temperature.

| Property | Data |

|---|---|

| Molecular Formula | C₁₀H₈BrN · HBr |

| Molecular Weight | 302.99 g/mol |

| Appearance | Solid |

| CAS Number | 188861-57-6 |

Data sourced from multiple chemical suppliers. scbt.comcymitquimica.com

Synthesis

The synthesis of 6-(bromomethyl)isoquinoline derivatives typically involves a multi-step process. A common conceptual pathway begins with the construction of the 6-substituted isoquinoline core. For instance, 6-bromoisoquinoline (B29742) can be synthesized from 4-bromobenzaldehyde (B125591) and an aminoacetaldehyde acetal (B89532) through a cyclization reaction. chemicalbook.com Alternatively, substituted tetrahydroisoquinolines can be prepared from starting materials like 3-bromophenylacetonitrile (B52883) through reduction, amidation, ring-closure, and hydrolysis, which can then be aromatized. google.com Once the 6-methylisoquinoline (B1300163) precursor is obtained, the bromomethyl group is typically installed via a radical bromination reaction, often using N-bromosuccinimide (NBS) and a radical initiator. The final step involves treatment with hydrobromic acid to form the hydrobromide salt.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. chemimpex.com Its reactive bromomethyl group allows for the covalent attachment of the isoquinoline scaffold to various substrates.

Intermediate in Organic Synthesis

The compound is a key building block in synthetic organic chemistry. chemimpex.com The carbon-bromine bond in the bromomethyl group is susceptible to cleavage, allowing for nucleophilic substitution reactions. This enables chemists to introduce a wide range of functional groups at the 6-position of the isoquinoline ring, facilitating the construction of complex molecular architectures and diverse compound libraries. chemimpex.com

Role in Medicinal Chemistry and Materials Science

The utility of this compound is directly linked to the importance of the isoquinoline scaffold it carries.

| Field | Specific Application |

|---|---|

| Medicinal Chemistry | Serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those with potential anti-cancer and anti-inflammatory properties. chemimpex.com |

| Medicinal Chemistry | Used in the development of drugs targeting neurological disorders. chemimpex.com |

| Biological Imaging | Employed in the creation of fluorescent probes for visualizing cellular processes. chemimpex.com |

| Materials Science | Finds applications in the development of advanced materials such as specialized polymers and coatings. chemimpex.com |

In medicinal chemistry, researchers utilize this compound to synthesize novel isoquinoline derivatives for evaluation as potential drugs. chemimpex.com By reacting it with various nucleophiles, they can create libraries of compounds to screen for biological activity against targets implicated in cancer, inflammation, or neurological conditions. chemimpex.com In materials science, it can be used to incorporate the photophysical or electronic properties of the isoquinoline ring into larger systems like polymers or surface coatings. chemimpex.com

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

6-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVADKWYZZBPGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622643 | |

| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188861-57-6 | |

| Record name | 6-(Bromomethyl)isoquinoline--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromomethyl Isoquinoline Hydrobromide

Precursor Synthesis and Functionalization Strategies

The journey towards 6-(bromomethyl)isoquinoline (B1612420) hydrobromide begins with the synthesis of a suitable precursor, typically 6-methylisoquinoline (B1300163). This is achieved through the construction of the fundamental isoquinoline (B145761) ring system, for which a variety of synthetic strategies have been developed over the years.

Synthesis of the Isoquinoline Core

The formation of the isoquinoline skeleton is a critical first step. Chemists have a rich arsenal (B13267) of reactions at their disposal, ranging from century-old name reactions to contemporary transition-metal-catalyzed methods.

Recent advancements in organic synthesis have provided milder and more efficient routes to isoquinoline derivatives. These modern techniques often employ transition metal catalysts, such as palladium, copper, rhodium, and ruthenium, to facilitate C-H activation and annulation reactions. organicreactions.org These methods offer advantages in terms of functional group tolerance and regioselectivity. Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. organicreactions.org

Some notable modern strategies include:

Palladium-catalyzed coupling reactions: These methods can involve the coupling of ortho-haloarylaldehydes with terminal alkynes, followed by cyclization to form the isoquinoline ring. organicreactions.org

Rhodium(III)-catalyzed C-H activation: This approach allows for the direct annulation of arenes with alkynes to construct the isoquinoline core. organicreactions.org

Copper-catalyzed cascade reactions: Multi-component reactions catalyzed by copper salts can efficiently assemble complex isoquinoline structures from simple starting materials. organicreactions.org

These modern approaches provide versatile and often more sustainable alternatives to classical methods, though the choice of method depends on the specific substitution pattern desired.

Several classical named reactions remain cornerstones for the synthesis of the isoquinoline framework due to their reliability and the accessibility of starting materials. These methods typically involve the cyclization of a β-phenylethylamine derivative.

Bischler–Napieralski Reaction: This reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the corresponding isoquinoline. This method is particularly useful for preparing 1-substituted isoquinolines. wikipedia.orgorganic-chemistry.org

Pictet-Spengler Reaction: In this reaction, a β-arylethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. wikipedia.orgnih.gov Subsequent oxidation is required to yield the aromatic isoquinoline. The reaction conditions can be harsh, often requiring strong acids and elevated temperatures, especially for less activated aromatic rings. organicreactions.orgwikipedia.org

Pomeranz–Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde acetal (B89532). organicreactions.orgwikipedia.org While versatile, the yields of this reaction can be variable. wikipedia.org

Table 1: Comparison of Classical Isoquinoline Syntheses

| Reaction | Precursors | Key Reagents | Product | Key Features |

|---|---|---|---|---|

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Good for 1-substituted isoquinolines. wikipedia.orgorganic-chemistry.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) | Tetrahydroisoquinoline | Requires subsequent oxidation. wikipedia.orgnih.gov |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde acetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | Yields can be variable. organicreactions.orgwikipedia.org |

Regioselective Bromination at the C-6 Position

With the 6-methylisoquinoline precursor in hand, the next critical step is the introduction of a bromine atom onto the methyl group at the C-6 position. This is a selective transformation that requires careful consideration of the reaction conditions to avoid unwanted side reactions on the aromatic rings.

The most effective method for the selective bromination of the methyl group at the benzylic position of 6-methylisoquinoline is a free radical chain reaction. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene. researchgate.netresearchgate.net The reaction is initiated by a radical initiator, which can be either a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). researchgate.netresearchgate.net

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the methyl group of 6-methylisoquinoline. This forms a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the desired 6-(bromomethyl)isoquinoline and a succinimidyl radical, which continues the chain reaction. The low concentration of bromine radicals generated in situ from NBS minimizes competitive electrophilic addition to the aromatic rings. youtube.comchadsprep.com

Table 2: Radical Bromination of 6-Methylisoquinoline

| Brominating Agent | Radical Initiator | Solvent | Product | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 6-(Bromomethyl)isoquinoline | Standard conditions for benzylic bromination. researchgate.net |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1,2-Dichlorobenzene | 6-(Bromomethyl)isoquinoline | Alternative initiator and solvent system. researchgate.net |

| N-Bromosuccinimide (NBS) | UV light | Carbon Tetrachloride (CCl₄) | 6-(Bromomethyl)isoquinoline | Photochemical initiation of the radical reaction. researchgate.net |

The final step in the synthesis is the treatment of 6-(bromomethyl)isoquinoline with hydrobromic acid to form the stable hydrobromide salt.

It is crucial to distinguish the desired radical side-chain bromination from electrophilic aromatic bromination. Electrophilic aromatic substitution reactions on the isoquinoline ring are also possible but lead to bromination on the aromatic core rather than the methyl group. The isoquinoline nucleus is deactivated towards electrophilic attack compared to benzene (B151609), and the substitution pattern is influenced by the directing effects of the existing substituents and the reaction conditions.

In the case of isoquinoline itself, electrophilic bromination typically occurs at the C-5 and C-8 positions. nih.govnih.gov For 6-methylisoquinoline, the methyl group is an activating, ortho-, para-director. However, the pyridine (B92270) ring is deactivating. The interplay of these electronic effects, along with the reaction conditions (brominating agent, solvent, and temperature), will determine the regiochemical outcome of any potential electrophilic aromatic bromination. Generally, to achieve the desired 6-(bromomethyl)isoquinoline, conditions favoring radical pathways are exclusively employed, while those promoting electrophilic aromatic substitution are strictly avoided.

Formation of the Hydrobromide Salt

The final step in the primary synthesis of this compound is the conversion of the free base, 6-(bromomethyl)isoquinoline, into its hydrobromide salt. Isoquinoline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom. wikipedia.org Consequently, they react with strong acids to form salts.

This transformation is typically achieved by treating a solution of 6-(bromomethyl)isoquinoline in an appropriate organic solvent, such as diethyl ether or ethanol (B145695), with a solution of hydrogen bromide (HBr). The salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be collected by filtration. This acid-base reaction is a standard and efficient method for producing the stable, crystalline hydrobromide salt, which often exhibits enhanced stability and solubility in certain solvents compared to the free base. ontosight.aiontosight.ai

Optimization of Reaction Conditions

The predominant method for synthesizing the 6-(bromomethyl)isoquinoline precursor is the Wohl-Ziegler reaction, a free-radical bromination at the benzylic position of 6-methylisoquinoline. researchgate.netthermofisher.com The optimization of this reaction is crucial for maximizing yield and minimizing side products. The key reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals under specific conditions. masterorganicchemistry.comchadsprep.com

Catalyst Systems and Their Influence on Yield and Selectivity

The Wohl-Ziegler reaction is not catalytic in the traditional sense but requires a radical initiator to begin the chain reaction. mychemblog.com The choice of initiator is a critical parameter.

Thermal Initiators: Compounds like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used. When heated, these molecules undergo homolytic cleavage to produce radicals, which then initiate the bromination sequence. mychemblog.commissouri.edu The concentration of the initiator must be carefully controlled; sufficient quantity is needed to start the reaction, but excess can lead to unwanted side reactions.

Photochemical Initiation: Ultraviolet (UV) or visible light can also be used to initiate the reaction, often resulting in cleaner and more efficient transformations. numberanalytics.com Light energy promotes the homolytic cleavage of the N-Br bond in NBS or trace amounts of Br2, generating the necessary bromine radicals. researchgate.net Continuous-flow photochemical reactors have been shown to improve safety and scalability for benzylic brominations. organic-chemistry.orgacs.org

The selection of the initiation method directly impacts the reaction's efficiency. Photochemical initiation can often be performed at lower temperatures, potentially increasing selectivity compared to thermal methods. acs.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is paramount in NBS brominations to ensure selectivity for benzylic substitution over other potential reactions, such as addition to the aromatic ring. gla.ac.ukmasterorganicchemistry.com

Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice. mychemblog.comwikipedia.org Its non-polar nature and the low solubility of NBS are advantageous. This combination ensures a very low, steady-state concentration of molecular bromine (Br₂), which is crucial for favoring the radical substitution pathway over electrophilic addition. organic-chemistry.org

However, due to the toxicity and environmental impact of CCl₄, alternative solvents have been investigated. masterorganicchemistry.comwikipedia.org

| Solvent | Key Characteristics & Impact on Reaction |

| Carbon Tetrachloride (CCl₄) | Traditional solvent; non-polar, inert. Promotes high selectivity for benzylic bromination by maintaining a low concentration of Br₂. Now largely phased out due to toxicity. wikipedia.org |

| Acetonitrile (CH₃CN) | A polar aprotic solvent that has emerged as a viable alternative. It can lead to good yields and avoids the use of hazardous chlorinated solvents. organic-chemistry.orgacs.orgresearchgate.net |

| Trifluorotoluene (PhCF₃) | Proposed as a safer alternative to CCl₄ with similar properties suitable for Wohl-Ziegler reactions. masterorganicchemistry.comwikipedia.org |

| Reactive Solvents (e.g., THF) | Generally avoided as they can react with NBS, sometimes in highly exothermic and hazardous side reactions. novartis.comresearchgate.net |

The solvent not only affects the reaction's selectivity and rate but also its safety profile, especially during scale-up. novartis.com

Temperature and Pressure Parameters

Temperature control is critical for the success of benzylic bromination.

Thermal Reactions: When using a thermal initiator like AIBN, the reaction is typically heated to the reflux temperature of the chosen solvent (e.g., ~82°C for acetonitrile) to ensure a steady rate of radical initiation. mychemblog.com

Photochemical Reactions: Light-initiated reactions can often be run at or near room temperature, which can improve the selectivity of the reaction by minimizing thermal side reactions. researchgate.net

Reactions involving NBS can be exothermic, and careful temperature management is essential to prevent runaway reactions, particularly on a larger scale. missouri.eduresearchgate.net Standard atmospheric pressure is typically used for these liquid-phase reactions, as pressure is not a significant variable influencing the reaction outcome.

Isolation and Purification Techniques

Upon completion of the bromination, a specific workup procedure is required to isolate the 6-(bromomethyl)isoquinoline free base.

Removal of Succinimide: The primary byproduct of the reaction, succinimide, is generally insoluble in the non-polar solvents used (like CCl₄) and can be removed by simple filtration of the cooled reaction mixture. mychemblog.comwikipedia.org

Aqueous Workup: The filtrate is typically washed with water to remove any remaining water-soluble impurities.

Solvent Removal: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Following purification of the free base, the hydrobromide salt is formed as described previously, which itself acts as a final purification step, yielding a stable, crystalline solid.

Alternative Synthetic Routes and Mechanistic Investigations

While the Wohl-Ziegler bromination of 6-methylisoquinoline is the most direct route, other synthetic strategies can be envisaged. Mechanistically, the reaction proceeds via a well-understood radical chain pathway.

Alternative Synthetic Routes:

From 6-(Hydroxymethyl)isoquinoline: An alternative approach involves the synthesis of 6-(hydroxymethyl)isoquinoline, which can then be converted to the desired bromide. This conversion can be achieved using standard reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. The precursor alcohol could potentially be synthesized by reducing isoquinoline-6-carboxylic acid or its corresponding ester.

From Pre-functionalized Precursors: Instead of modifying a pre-formed isoquinoline ring, one could construct the ring system using a precursor that already contains the necessary functionality or a precursor to it. For example, a Pomeranz–Fritsch reaction utilizing 4-(bromomethyl)benzaldehyde (B112711) with an aminoacetoaldehyde acetal could theoretically be used to construct the target molecule, though yields for such reactions can be variable. wikipedia.orgquimicaorganica.org

Mechanistic Investigations:

The benzylic bromination with NBS follows a classic free-radical chain mechanism. chemistrysteps.comlibretexts.orgyoutube.com

Initiation: The reaction begins with the homolytic cleavage of a radical initiator (e.g., AIBN) or the photochemical cleavage of Br₂ to form a small number of bromine radicals (Br•). mychemblog.com

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 6-methylisoquinoline. This is the rate-determining step and is favored because it forms a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org

The resulting 6-(isoquinolinyl)methyl radical reacts with a molecule of Br₂ (present in low concentration) to form the product, 6-(bromomethyl)isoquinoline, and a new bromine radical (Br•), which continues the chain.

Termination: The reaction ceases when the various radical species in the mixture combine (e.g., two Br• radicals or a Br• and a benzylic radical).

The crucial role of NBS is to maintain a constant, low concentration of Br₂ through its reaction with the HBr byproduct from the first propagation step. chadsprep.com This low concentration is key to ensuring that the radical substitution at the benzylic position is the dominant pathway, suppressing potential electrophilic addition of Br₂ to the aromatic rings. wikipedia.org

Exploration of Novel Brominating Reagents

The traditional and most widely employed method for the synthesis of 6-(bromomethyl)isoquinoline hydrobromide involves the free-radical bromination of 6-methylisoquinoline. N-Bromosuccinimide (NBS) is the quintessential reagent for this transformation, typically used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent like carbon tetrachloride (CCl4).

While effective, the reliance on NBS and hazardous solvents has prompted research into alternative brominating agents. One such alternative that has shown promise in similar benzylic brominations is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . DBDMH is considered a greener alternative to NBS as it is more stable and provides two bromine equivalents, improving atom economy. researchgate.net The utility of DBDMH has been demonstrated in the synthesis of benzylic dibromides from benzylic diols, suggesting its potential applicability to the monobromination of 6-methylisoquinoline. researchgate.net

Further exploration into novel reagents has been limited in the specific context of this compound. However, broader studies on benzylic bromination offer potential avenues for investigation. The data below compares the outcomes of benzylic bromination of toluene (B28343) using different reagents, which could serve as a model for future studies on 6-methylisoquinoline.

| Brominating Reagent | Initiator | Solvent | Yield of Benzyl (B1604629) Bromide (%) | Reference |

| N-Bromosuccinimide (NBS) | AIBN | CCl4 | High | researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN | Tetrahydrofuran | Moderate to Good | researchgate.net |

This table is illustrative and based on general benzylic bromination studies. Specific yields for 6-methylisoquinoline would require dedicated experimental investigation.

Mechanistic Studies of Bromination and Salt Formation

The synthesis of this compound is a two-step process: the free-radical bromination of the methyl group, followed by the formation of the hydrobromide salt.

The bromination step proceeds via a classic free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction. The mechanism can be broken down into three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two radicals. These radicals then react with NBS to produce a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 6-methylisoquinoline. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a molecule of NBS to yield 6-(bromomethyl)isoquinoline and a succinimidyl radical. The succinimidyl radical can then propagate the chain by reacting with HBr to regenerate a bromine radical.

Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture, for instance, two bromine radicals forming bromine (Br2), or a benzylic radical and a bromine radical.

The subsequent formation of the hydrobromide salt is an acid-base reaction. The basic nitrogen atom of the isoquinoline ring is protonated by the hydrogen bromide (HBr) generated in situ during the propagation step of the bromination. This acid-base reaction is typically fast and proceeds to completion, resulting in the precipitation of the more stable and crystalline hydrobromide salt from the nonpolar reaction medium. The formation of the salt also serves to protect the isoquinoline nitrogen from potential side reactions.

Green Chemistry Approaches to Synthesis

The traditional synthesis of this compound presents several environmental concerns, primarily the use of hazardous solvents like carbon tetrachloride, which is a known ozone-depleting substance. researchgate.net Consequently, there is a significant drive towards developing greener and more sustainable synthetic protocols.

Alternative Solvents: Research into benzylic brominations has identified several more environmentally benign solvents that could be applied to the synthesis of the target compound. A study on the bromination of methyl aryl halides demonstrated that methyl acetate (B1210297) (MeOAc) can be a suitable replacement for CCl4, often without the need for a radical initiator when using light induction. rsc.org Another promising green solvent is diethyl carbonate , which has been successfully used in microwave-assisted benzylic brominations. rsc.org The use of such solvents significantly reduces the environmental impact of the synthesis.

| Solvent | Conditions | Advantages | Reference |

| Methyl Acetate | Light-induced or microwave-assisted | Environmentally benign, avoids CCl4 | rsc.org |

| Diethyl Carbonate | Microwave-assisted | Recyclable, efficient heat transfer | rsc.org |

Alternative Energy Sources: To reduce reaction times and energy consumption, alternative energy sources are being explored. Microwave irradiation has emerged as a powerful tool in organic synthesis. ejbps.com It allows for rapid and uniform heating, often leading to shorter reaction times and higher yields. rsc.orgresearchgate.netnih.govnih.gov The application of microwave-assisted synthesis to benzylic brominations has been shown to be highly effective. rsc.orgrsc.org

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. researchgate.netrasayanjournal.co.inresearchgate.net This method can enhance reaction rates and yields under milder conditions. While not yet specifically reported for the synthesis of this compound, the successful ultrasound-assisted bromination of other heterocyclic compounds suggests its potential applicability. nih.gov

The adoption of these green chemistry principles—safer solvents and alternative energy sources—holds the key to developing a more sustainable and environmentally responsible synthesis of this compound.

Reactivity and Derivatization of 6 Bromomethyl Isoquinoline Hydrobromide

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reactivity for 6-(bromomethyl)isoquinoline (B1612420) hydrobromide involves the displacement of the bromide ion by a variety of nucleophiles. The benzylic nature of the carbon-bromine bond makes it highly susceptible to SN2 reactions. The hydrobromide salt form may require neutralization or the use of a base in the reaction mixture to free the isoquinoline (B145761) nitrogen and/or the nucleophile for effective reaction.

Reactions with Nitrogen Nucleophiles (e.g., amines, amides)

The reaction of 6-(bromomethyl)isoquinoline with nitrogen-based nucleophiles provides a straightforward route to 6-(aminomethyl)isoquinoline derivatives. These reactions typically proceed by treating the isoquinoline derivative with a primary or secondary amine. The use of a base is often necessary to scavenge the hydrobromic acid generated during the reaction.

For instance, the reaction with cyclic secondary amines such as morpholine (B109124) and piperazine (B1678402) on related bromoquinoline systems has been shown to proceed efficiently, suggesting a similar reactivity for 6-(bromomethyl)isoquinoline. While specific examples for 6-(bromomethyl)isoquinoline are not extensively documented in readily available literature, the general reactivity of benzylic bromides supports this transformation.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | NH3 (aq. or in organic solvent) | 6-(Aminomethyl)isoquinoline |

| Piperidine (B6355638) | Piperidine, K2CO3, CH3CN, reflux | 6-(Piperidin-1-ylmethyl)isoquinoline |

| Morpholine | Morpholine, Et3N, THF, rt | 6-(Morpholinomethyl)isoquinoline |

| Phthalimide (Gabriel Synthesis) | Potassium phthalimide, DMF, heat; then H2NNH2 | 6-(Aminomethyl)isoquinoline |

Note: The conditions presented are generalized from standard procedures for nucleophilic substitution on benzylic bromides and may require optimization for 6-(bromomethyl)isoquinoline hydrobromide.

Reactions with Oxygen Nucleophiles (e.g., alcohols, phenols, carboxylates)

Oxygen nucleophiles readily displace the bromide to form ethers and esters. The Williamson ether synthesis, involving the reaction of an alkoxide with the alkyl halide, is a common method for the preparation of ethers. openstax.orglibretexts.orgmasterorganicchemistry.com Phenols can also be used as nucleophiles, typically in the presence of a base, to form aryl ethers. Carboxylate salts react to yield esters.

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Sodium Methoxide | NaOCH3, CH3OH, rt | 6-(Methoxymethyl)isoquinoline |

| Phenol | Phenol, K2CO3, Acetone, reflux | 6-(Phenoxymethyl)isoquinoline |

| Sodium Acetate (B1210297) | CH3COONa, DMF, heat | 6-(Isoquinolin-6-ylmethyl) acetate |

Note: The conditions are based on general methodologies for similar transformations and would likely be applicable to this compound.

Reactions with Sulfur Nucleophiles (e.g., thiols, thioethers)

Sulfur nucleophiles, being generally soft and highly nucleophilic, react efficiently with benzylic bromides like 6-(bromomethyl)isoquinoline to form thioethers. acsgcipr.org Thiols, in the presence of a base to form the thiolate, or pre-formed thiolate salts can be used.

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Sodium thiomethoxide | NaSCH3, Ethanol (B145695), rt | 6-((Methylthio)methyl)isoquinoline |

| Thiophenol | Thiophenol, NaOH, H2O/Ethanol, rt | 6-((Phenylthio)methyl)isoquinoline |

| Sodium Sulfide | Na2S, H2O/DMF, heat | Bis(isoquinolin-6-ylmethyl)sulfide |

Note: These reaction conditions are illustrative and based on the known reactivity of benzylic halides with sulfur nucleophiles.

Reactions with Carbon Nucleophiles (e.g., organometallic reagents, enolates)

Carbon-carbon bond formation at the methylene (B1212753) bridge can be achieved using various carbon nucleophiles. Enolates, such as those derived from diethyl malonate, can be used to introduce a two-carbon chain with ester functionalities, which can be further manipulated.

The reaction with cyanide ion is a common method for introducing a nitrile group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 4: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles

| Nucleophile | Reagents and Conditions | Product |

| Sodium Cyanide | NaCN, DMSO, 50 °C | (Isoquinolin-6-yl)acetonitrile |

| Diethyl malonate | Diethyl malonate, NaOEt, EtOH, reflux | Diethyl 2-(isoquinolin-6-ylmethyl)malonate |

Note: The presented conditions are based on established protocols for the alkylation of carbon nucleophiles with benzylic halides.

Cross-Coupling Reactions

While the primary reactivity of the bromomethyl group is nucleophilic substitution, the isoquinoline core itself can participate in cross-coupling reactions if a suitable handle (e.g., a halogen at another position) is present. However, the bromomethyl group itself is generally not directly used in Suzuki-Miyaura couplings. Instead, the related 6-haloisoquinolines are the typical substrates. For the purpose of this article, we will consider the hypothetical Suzuki-Miyaura coupling of a derivative where the bromomethyl group has been transformed or is present alongside another halide on the ring. A more direct application would be the Suzuki-Miyaura coupling of a 6-haloisoquinoline followed by bromination of a methyl group at the 6-position to yield the target compound for subsequent derivatization.

Suzuki-Miyaura Coupling (e.g., with boronic acids/esters)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. libretexts.orgresearchgate.netyoutube.com This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

For a compound like 6-bromo- or 6-chloroisoquinoline, a Suzuki-Miyaura coupling with a boronic acid would proceed to form a 6-aryl or 6-vinylisoquinoline. If 6-(bromomethyl)isoquinoline were to be involved, it would likely be as a product of a multi-step synthesis where the Suzuki coupling precedes the introduction of the bromomethyl group, or where the bromomethyl group is introduced onto a molecule that will subsequently undergo a Suzuki reaction at a different position.

Table 5: Representative Suzuki-Miyaura Coupling Reaction

| Substrate | Boronic Acid | Catalyst/Ligand/Base | Solvent/Temp | Product |

| 6-Bromoisoquinoline (B29742) | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Toluene (B28343)/H2O, 90 °C | 6-Phenylisoquinoline |

| 6-Chloroisoquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | 1,4-Dioxane, 100 °C | 6-(4-Methoxyphenyl)isoquinoline |

Sonogashira Coupling (e.g., with terminal alkynes)

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. While the primary application of the Sonogashira reaction involves the coupling of sp-hybridized carbon atoms (of the alkyne) with sp2-hybridized carbon atoms (of the aryl/vinyl halide), its direct application to the sp3-hybridized carbon of the bromomethyl group in this compound is not the conventional pathway for this named reaction.

However, the isoquinoline scaffold is a valuable building block in the synthesis of various bioactive molecules, and the introduction of alkyne moieties can be a key step in the elaboration of the molecular framework. Research has shown that isoquinoline derivatives can indeed undergo Sonogashira coupling. For instance, a related bromo-substituted isoquinoline, specifically 6-bromo-1-chloroisoquinoline, has been successfully coupled with various terminal alkynes in the presence of a palladium catalyst. This demonstrates the feasibility of functionalizing the isoquinoline core at the 6-position via a Sonogashira reaction, suggesting a potential synthetic route where the bromomethyl group could be introduced before or after such a coupling.

In a specific example of a Sonogashira reaction involving a substituted isoquinoline, the coupling of a bromo-isoquinoline derivative with a terminal alkyne was achieved using a palladium catalyst, a copper co-catalyst, and a base. The reaction conditions and outcomes of such a transformation are summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield (%) |

| 6-Bromo-1-chloroisoquinoline | Phenylacetylene | Pd(PPh3)2Cl2/CuI/Et3N | 6-(Phenylethynyl)-1-chloroisoquinoline | 95 |

| 6-Bromo-1-chloroisoquinoline | 1-Heptyne | Pd(PPh3)2Cl2/CuI/Et3N | 6-(Hept-1-yn-1-yl)-1-chloroisoquinoline | 89 |

This table illustrates the high efficiency of the Sonogashira coupling on the isoquinoline ring system, providing a foundation for synthetic strategies that could indirectly involve derivatives of this compound.

Heck Reaction (e.g., with alkenes)

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Similar to the Sonogashira coupling, the conventional substrates for the Heck reaction are aryl or vinyl halides. The direct participation of the alkyl halide of the bromomethyl group in this compound in a Heck-type reaction is not a standard application of this methodology.

Nevertheless, the functionalization of the isoquinoline core using the Heck reaction is a well-established synthetic strategy. For example, studies have demonstrated the successful Heck coupling of halo-substituted isoquinolines with various alkenes. This highlights the potential to introduce diverse side chains onto the isoquinoline ring system, which could then be further modified. A synthetic chemist could envision a multi-step sequence where a Heck reaction is performed on a 6-haloisoquinoline, followed by the introduction or modification of a methyl group at the 6-position.

Kumada Cross-Coupling Reaction

The Kumada cross-coupling reaction establishes a carbon-carbon bond between an organo-magnesium (Grignard) reagent and an aryl or vinyl halide, catalyzed by a nickel or palladium complex. The direct application of this reaction to the bromomethyl group of this compound is not the typical substrate class for this transformation.

However, the isoquinoline nucleus can be functionalized using the Kumada coupling. Research has shown that chloro-substituted isoquinolines can react with Grignard reagents in the presence of a nickel catalyst to yield the corresponding alkylated or arylated isoquinolines. For instance, the reaction of a chloroisoquinoline with an aryl magnesium bromide in the presence of a nickel-phosphine catalyst would yield the corresponding aryl-isoquinoline. This demonstrates the utility of the Kumada coupling in modifying the isoquinoline skeleton.

Stille Coupling

The Stille coupling is a versatile cross-coupling reaction that joins an organotin compound with an sp2-hybridized organic halide in the presence of a palladium catalyst. As with the previously mentioned cross-coupling reactions, the bromomethyl group of this compound is not the standard electrophilic partner in a Stille coupling.

The application of the Stille coupling to the isoquinoline system has been documented, particularly for the synthesis of complex natural products and their analogs. In these instances, a halo-substituted isoquinoline is typically reacted with an organostannane to form a new carbon-carbon bond. This powerful reaction allows for the introduction of a wide array of functional groups onto the isoquinoline ring, which could be a key step in a larger synthetic sequence involving a 6-methylisoquinoline (B1300163) derivative.

Hiyama Cross-Coupling Reaction

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide. This reaction is valued for its low toxicity due to the use of organosilanes. The direct Hiyama coupling with the bromomethyl group of this compound is not a conventional transformation.

The utility of the Hiyama coupling for the functionalization of heterocyclic systems, including isoquinolines, has been explored. A typical Hiyama reaction would involve the coupling of a halo-isoquinoline with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) source, which acts as an activator for the organosilane. This methodology provides another synthetic tool for the elaboration of the isoquinoline core structure.

Reactions Involving the Isoquinoline Nitrogen Atom

Quaternization Reactions

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, making it susceptible to reactions with electrophiles. Quaternization is a chemical process where the nitrogen atom of an amine or a heterocyclic compound like isoquinoline is converted into a quaternary ammonium (B1175870) salt by the addition of an alkyl or aryl group. This reaction fundamentally alters the electronic properties and reactivity of the isoquinoline ring system.

In the case of this compound, the isoquinoline nitrogen can react with various alkylating agents to form the corresponding quaternary isoquinolinium salts. The presence of the hydrobromide means the nitrogen is already protonated, and typically, a base is required to free the nitrogen lone pair for it to act as a nucleophile. The resulting quaternary salts are often colored and have been investigated for their potential applications in various fields.

An example of a quaternization reaction involves the treatment of an isoquinoline derivative with an alkyl halide, such as methyl iodide, leading to the formation of an N-methylisoquinolinium iodide salt. The general scheme for the quaternization of a 6-substituted isoquinoline is as follows:

6-Substituted Isoquinoline + R-X → 6-Substituted-N-alkylisoquinolinium Halide

The conditions for these reactions can vary, but they are often carried out in a suitable solvent at room or elevated temperatures. The table below summarizes examples of quaternization reactions on the isoquinoline nucleus.

| Isoquinoline Derivative | Alkylating Agent | Product |

| 6-Methylisoquinoline | Methyl Iodide | 2,6-Dimethylisoquinolinium Iodide |

| Isoquinoline | Benzyl (B1604629) Bromide | 2-Benzylisoquinolinium Bromide |

These reactions highlight the reactivity of the isoquinoline nitrogen towards electrophiles, a key feature in the chemical behavior of this compound and its derivatives.

N-Alkylation and N-Acylation

The electrophilic nature of the benzylic bromide in this compound makes it an excellent substrate for N-alkylation reactions with a wide range of nitrogen-containing nucleophiles. This reaction provides a straightforward method for the synthesis of various secondary and tertiary amines, incorporating the 6-isoquinolylmethyl moiety.

Primary and secondary amines readily displace the bromide ion to form the corresponding N-alkylated products. The reaction conditions for these transformations are typically mild, often involving a base to neutralize the hydrobromic acid generated during the reaction. Common bases employed include potassium carbonate or cesium hydroxide, with the latter being noted for its high chemoselectivity in promoting mono-N-alkylation over dialkylation of primary amines. The choice of solvent can vary, with polar aprotic solvents like N,N-dimethylformamide (DMF) being commonly used.

While direct N-acylation using this compound is not the primary reaction pathway due to the nature of the functional group, the N-alkylated products can be subsequently acylated. For instance, a secondary amine formed from the reaction of a primary amine with this compound can be readily acylated using acylating agents such as acetyl chloride or benzoyl chloride to yield the corresponding amides. These reactions are often promoted by a mild base and can proceed efficiently under solvent-free conditions or in various solvents.

| Amine Substrate | Alkylating/Acylating Agent | Product | Reaction Conditions | Reference |

| Primary Amine | This compound | N-(6-isoquinolylmethyl)amine | Base (e.g., K2CO3, CsOH), Solvent (e.g., DMF) | General Knowledge |

| Secondary Amine | This compound | N,N-Disubstituted-(6-isoquinolylmethyl)amine | Base (e.g., K2CO3), Solvent (e.g., DMF) | General Knowledge |

| N-(6-isoquinolylmethyl)amine | Acetyl Chloride | N-acetyl-N-(6-isoquinolylmethyl)amine | Base, Solvent-free or Solvent | researchgate.net |

Ring Modifications and Annulations

The reactivity of the bromomethyl group extends beyond simple alkylation, enabling its participation in intramolecular and intermolecular reactions that lead to the formation of new rings fused to the isoquinoline core or the creation of spirocyclic systems.

Formation of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems. These reactions often involve an initial N-alkylation step followed by an intramolecular cyclization. For example, reaction with a dinucleophilic species can lead to the formation of a new heterocyclic ring fused to the isoquinoline nucleus.

One notable example is the synthesis of benzo[f]isoquinolino[2,1-a]quinazolines. While specific examples starting directly from 6-(bromomethyl)isoquinoline are not extensively detailed in readily available literature, the general strategy involves the reaction of a bromo-functionalized isoquinoline derivative with an appropriate amino-containing precursor, followed by cyclization. The bromomethyl group provides a convenient handle for the initial connection to a suitable reaction partner, which then undergoes a subsequent ring-closing reaction to form the fused polycyclic system. The synthesis of such fused systems is of significant interest due to their potential biological activities.

Spiro-compound Formation

Spirocyclic compounds, characterized by two rings sharing a single atom, are a unique class of molecules with diverse applications in medicinal chemistry. The synthesis of spiro-isoquinoline derivatives can be achieved using this compound as a starting material.

A common strategy involves a multi-component reaction where the isoquinoline nitrogen and the bromomethyl group participate in the formation of a new spirocyclic ring. For instance, the synthesis of spiro[isoquinoline-piperidine] derivatives has been reported. nih.gov In these syntheses, a precursor containing a piperidine ring is functionalized, and subsequent reaction with a derivative of 6-(bromomethyl)isoquinoline can lead to the formation of the spirocyclic core. While the direct use of this compound in a one-pot spirocyclization is not explicitly detailed, its role as a building block for constructing one of the rings in the spiro system is a viable synthetic approach.

Another important class of spiro-compounds are spiro[isoquinoline-pyrrolidine] derivatives. The synthesis of these compounds often involves 1,3-dipolar cycloaddition reactions of azomethine ylides derived from isoquinoline. While not a direct reaction of the bromomethyl group, the isoquinoline moiety itself is a key component in forming the spirocyclic structure.

| Reaction Type | Reactants | Product Class | General Strategy |

| Fused Heterocycle Synthesis | 6-(Bromomethyl)isoquinoline, Dinucleophile | Fused Isoquinolines (e.g., Benzo[f]isoquinolino[2,1-a]quinazolines) | N-alkylation followed by intramolecular cyclization |

| Spiro-compound Formation | 6-(Bromomethyl)isoquinoline derivative, Piperidine precursor | Spiro[isoquinoline-piperidine] derivatives | Construction of one ring of the spiro system using the isoquinoline building block |

Stereoselective Transformations

The introduction of chirality into molecules is of paramount importance in the development of pharmaceuticals and other bioactive compounds. Stereoselective transformations involving this compound can be achieved through the use of chiral nucleophiles or chiral catalysts.

When this compound reacts with a chiral amine, the resulting product will be a mixture of diastereomers if the amine contains a stereocenter. These diastereomers can potentially be separated by chromatographic techniques. More elegantly, stereoselective alkylation can be achieved by employing chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction.

For example, in the context of isoquinoline derivatives, stereoselective alkylation reactions have been reported. These methods often involve the use of chiral ligands that coordinate to a metal catalyst, thereby creating a chiral environment that directs the approach of the nucleophile to the electrophilic center. While specific examples detailing the stereoselective alkylation of amines with this compound using chiral catalysts are not widely documented, the principles of asymmetric catalysis are applicable to this system. The development of such stereoselective methods would provide access to enantiomerically enriched isoquinoline-containing compounds, which are valuable for biological evaluation.

| Transformation | Approach | Potential Outcome |

| Reaction with Chiral Amine | Nucleophilic Substitution | Formation of diastereomeric products |

| Catalytic Asymmetric Alkylation | Use of Chiral Catalysts/Ligands | Enantioselective formation of N-alkylated products |

Spectroscopic Characterization and Structural Elucidation of 6 Bromomethyl Isoquinoline Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-(bromomethyl)isoquinoline (B1612420) hydrobromide, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. In 6-(bromomethyl)isoquinoline hydrobromide, the spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the methylene (B1212753) protons of the bromomethyl group.

The aromatic region of the spectrum would display a set of signals corresponding to the six protons on the isoquinoline core. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent. Protons closer to the nitrogen atom (e.g., H-1) are typically shifted further downfield. The protons on the benzene (B151609) ring portion (H-5, H-7, H-8) and the pyridine (B92270) ring portion (H-1, H-3, H-4) will exhibit characteristic splitting patterns (doublets, singlets, or multiplets) due to coupling with adjacent protons. The singlet for the two protons of the bromomethyl (-CH₂Br) group is expected to appear in the aliphatic region, typically around 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-(Bromomethyl)isoquinoline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.5 | d | ~6.0 |

| H-4 | ~7.8 | d | ~6.0 |

| H-5 | ~8.0 | d | ~8.5 |

| H-7 | ~7.7 | dd | ~8.5, ~1.5 |

| H-8 | ~7.9 | d | ~1.5 |

| -CH₂Br | ~4.8 | s | - |

Note: Data are predicted based on typical values for substituted isoquinolines and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would show ten distinct signals, one for each carbon atom in the molecule.

The carbon atoms of the isoquinoline ring are expected to resonate in the aromatic region (typically 120-155 ppm). bohrium.com Carbons adjacent to the nitrogen atom (C-1 and C-3) will appear at the downfield end of this range. The carbon atom bearing the bromomethyl group (C-6) will also be influenced by the substituent. The signal for the methylene carbon (-CH₂Br) is anticipated to appear in the aliphatic region, significantly shifted downfield (around 30-35 ppm) due to the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-(Bromomethyl)isoquinoline

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~121 |

| C-4a | ~136 |

| C-5 | ~129 |

| C-6 | ~137 |

| C-7 | ~128 |

| C-8 | ~127 |

| C-8a | ~128 |

| -CH₂Br | ~33 |

Note: Data are predicted based on known spectra of related compounds like 6-bromoisoquinoline (B29742) and may vary with experimental conditions. bohrium.comspectrabase.com

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-(bromomethyl)isoquinoline, COSY would show correlations between adjacent protons on the aromatic rings, such as between H-3 and H-4, and among H-5, H-7, and H-8, confirming their relative positions. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the assignment of the -CH₂Br proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com This is particularly powerful for connecting different structural fragments. Key HMBC correlations for this molecule would include the correlation from the methylene protons (-CH₂Br) to the aromatic carbon C-6, unequivocally proving the position of the bromomethyl substituent on the isoquinoline ring. Correlations from H-5 and H-7 to C-6 would provide further confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. researchgate.netnih.gov The molecular formula for the free base of 6-(bromomethyl)isoquinoline is C₁₀H₈BrN. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

Table 3: HRMS Data for 6-(Bromomethyl)isoquinoline Cation [C₁₀H₈BrN]⁺

| Ion Formula | Isotope | Calculated Exact Mass |

| [C₁₀H₈⁷⁹BrN]⁺ | ⁷⁹Br | 220.9862 |

| [C₁₀H₈⁸¹BrN]⁺ | ⁸¹Br | 222.9842 |

The precise mass measurement provided by HRMS can confirm the elemental composition C₁₀H₈BrN, distinguishing it from other potential formulas with the same nominal mass. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation through collision-induced dissociation to produce product ions. scielo.brresearchgate.net The resulting fragmentation pattern provides valuable structural information. nih.govnih.gov For the protonated 6-(bromomethyl)isoquinoline ion ([C₁₀H₉BrN]⁺), the fragmentation is expected to follow pathways characteristic of isoquinoline alkaloids and benzyl (B1604629) bromides. nih.gov

A primary and highly likely fragmentation pathway would be the loss of a bromine radical (•Br) or hydrogen bromide (HBr), leading to the formation of a stable carbocation or a radical cation. Subsequent fragmentation could involve the characteristic breakdown of the isoquinoline ring system. researchgate.netresearchgate.net This could include the loss of small molecules like HCN, which is a common fragmentation pathway for nitrogen-containing heterocyclic aromatic compounds. Analysis of these specific fragmentation pathways helps to confirm the identity of the substituent and its position on the isoquinoline core. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. For this compound, the IR spectrum is characterized by vibrations of the isoquinolinium ring, the bromomethyl substituent, and the N⁺-H group formed by the hydrobromide salt.

The vibrational spectrum of this compound can be divided into several key regions corresponding to specific functional groups.

Aromatic C-H and Ring Vibrations: The isoquinoline ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz In-plane C-C stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ range. pressbooks.pub Specifically, isoquinoline and its derivatives show characteristic ring stretching bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

Aliphatic C-H Vibrations: The methylene (-CH₂) group in the bromomethyl substituent exhibits characteristic stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ range. libretexts.org Additionally, a C-H wagging or scissoring motion for the -CH₂X group (where X is a halogen) is typically found between 1300-1150 cm⁻¹. libretexts.org

C-Br Vibration: The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum. This absorption is typically observed in the range of 690-515 cm⁻¹. libretexts.orgdocbrown.info

N⁺-H Vibrations: The protonation of the isoquinoline nitrogen to form the hydrobromide salt results in a new N⁺-H bond. The stretching vibration of this bond is highly sensitive to its environment, particularly hydrogen bonding.

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂Br | 3000 - 2850 | Medium |

| N⁺-H Stretch | Isoquinolinium Ion | 2700 - 2250 | Broad, Strong |

| C=C and C=N Ring Stretch | Isoquinoline Ring | 1600 - 1400 | Medium to Strong |

| CH₂ Wag/Scissor | -CH₂Br | 1300 - 1150 | Medium |

| C-Br Stretch | Bromomethyl Group | 690 - 515 | Medium to Strong |

This table presents typical wavenumber ranges for the indicated functional groups based on established spectroscopic data. vscht.czpressbooks.publibretexts.orgdocbrown.inforesearchgate.net

The most significant intermolecular interaction influencing the IR spectrum of solid this compound is the hydrogen bond between the protonated isoquinolinium cation (N⁺-H) and the bromide anion (Br⁻). This interaction has a profound effect on the N⁺-H stretching vibration. researchgate.net

In amine hydrohalides, strong hydrogen bonding causes the N⁺-H stretching band to shift to significantly lower frequencies and become very broad. researchgate.netresearchgate.net For tertiary amine salts like isoquinolinium, this band can appear in the 2700-2250 cm⁻¹ region. researchgate.net The broadening of the band is a hallmark of strong hydrogen bonding, which results from a continuum of vibrational states. researchgate.netnih.gov The shift to lower frequency (a red shift) occurs because the hydrogen bond weakens the N⁺-H covalent bond, thereby lowering the energy required to excite its stretching vibration. nih.govfrontiersin.org The position and shape of this band are sensitive indicators of the strength and nature of the hydrogen-bonding environment in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

The primary chromophore (light-absorbing part) in this compound is the protonated isoquinoline ring system. As an aromatic heterocycle, its electronic spectrum is dominated by π → π* transitions. acs.org The protonation of the nitrogen atom in the isoquinoline ring leads to the formation of the isoquinolinium cation, which influences the energy of these transitions.

Experimental studies on cold, gas-phase protonated isoquinoline have identified several distinct π → π* electronic transitions. acs.org The lowest energy transition (S₁ ← S₀) has a well-defined origin band at approximately 28043 cm⁻¹ (around 357 nm). A second, more intense transition (S₃ ← S₀) is observed with an origin at 41988 cm⁻¹ (around 238 nm). acs.org Solution-phase spectra of related indenoisoquinoline compounds also show characteristic absorptions in the UV region, with strong peaks typically observed below 300 nm. nih.gov The exact positions of these absorption maxima can be influenced by the solvent and the nature of substituents on the aromatic ring. nih.govresearchgate.net

The expected electronic transitions for the isoquinolinium chromophore are summarized in the table below.

| Transition | Type | Approximate Wavelength (λₘₐₓ) |

| S₁ ← S₀ | π → π | ~357 nm |

| S₂ ← S₀ | π → π | Not clearly resolved |

| S₃ ← S₀ | π → π* | ~238 nm |

This table is based on experimental data for the protonated isoquinoline cation in the gas phase. acs.orgresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be reliably predicted based on the known structures of related heterocyclic salts. The structure would consist of an isoquinolinium cation and a bromide anion.

The isoquinolinium ring system is expected to be essentially planar, a characteristic feature of aromatic systems. The bromomethyl group would be attached to the 6-position of this ring, with the C-C-Br bond angles being approximately tetrahedral (around 109.5°).

The crystal packing would be dominated by electrostatic interactions and hydrogen bonding. The most critical interaction is the N⁺-H···Br⁻ hydrogen bond, where the acidic proton on the nitrogen atom acts as a hydrogen bond donor to the bromide anion acceptor. This strong interaction is a primary determinant of the crystal lattice arrangement, often leading to the formation of chains or more complex three-dimensional networks that stabilize the solid-state structure. The precise geometry of this hydrogen bond, including the N···Br distance and the N-H···Br angle, would be key parameters in a full crystallographic analysis.

| Structural Feature | Expected Characteristic |

| Molecular Geometry | |

| Isoquinolinium Ring | Planar due to sp² hybridization of carbon and nitrogen atoms. |

| Bromomethyl Group (-CH₂Br) | Tetrahedral geometry around the sp³ hybridized carbon atom. |

| Intermolecular Interactions | |

| Primary Interaction | Strong N⁺-H···Br⁻ hydrogen bond between the cation and anion. |

| Crystal Packing | Formation of chains, sheets, or a 3D network stabilized by hydrogen bonding and electrostatic forces. |

This table describes the expected structural features based on the principles of molecular geometry and crystallographic data from analogous compounds.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding:

Table 1: Representative Hydrogen Bond Geometries in Anilinium Bromide Salts

| Interaction Type | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|---|

| N-H···Br | ~1.02 | ~2.3 - 2.5 | ~3.3 - 3.5 | ~160 - 175 |

| O-H···Br | ~0.82 | ~2.4 - 2.6 | ~3.2 - 3.4 | ~165 - 175 |

Data is representative of values found in similar organic hydrobromide salts and serves as an estimation for interactions in the title compound. researchgate.net

Halogen Bonding:

The bromomethyl substituent introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the bromine atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. In the crystal lattice of this compound, several types of halogen bonds could be present:

C-Br···Br⁻ Interactions: The bromine of the bromomethyl group can interact with the bromide anion. This type of interaction is a well-established motif in crystal engineering.

C-Br···π Interactions: The bromine atom can also interact with the electron-rich π-system of an adjacent isoquinoline ring.

Br···Br Interactions: In some crystal structures of brominated organic compounds, short Br···Br contacts are observed, which contribute to the stability of the packing. researchgate.net

Studies on bromomethyl-substituted benzenes have shown that C-H···Br and Br···Br interactions are principal determinants of the molecular packing. researchgate.net The strength of these interactions is comparable to conventional hydrogen bonds and they play a significant role in the supramolecular assembly.

π-π Stacking Interactions:

The planar, aromatic isoquinoline ring system is prone to π-π stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. Two common geometries for π-π stacking are face-to-face and T-shaped (or edge-to-face). In many quinoline (B57606) and isoquinoline derivatives, face-to-face π-π stacking is observed, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å. researchgate.netnih.gov This type of interaction often leads to the formation of columnar stacks or herringbone patterns in the crystal lattice, contributing significantly to the thermodynamic stability of the solid state.

Table 2: Typical Geometries for π-π Stacking in Aromatic Systems

| Interaction Geometry | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |

|---|---|---|

| Face-to-Face (Parallel) | 3.5 - 3.8 | 0 - 10 |

| T-shaped (Perpendicular) | 4.5 - 5.5 | ~90 |

| Parallel-Displaced | 3.4 - 3.8 | 0 - 10 |

These values are typical for aromatic systems and provide a basis for understanding the potential interactions in the title compound. researchgate.netnih.gov

The interplay of these intermolecular forces—strong N-H···Br hydrogen bonds, directional C-Br···X halogen bonds (where X can be Br⁻ or a π-system), and dispersive π-π stacking—will dictate the final three-dimensional crystal packing of this compound. It is likely that the structure will be characterized by layers or chains formed by the strong hydrogen bonds between the isoquinolinium cations and bromide anions. These primary structural motifs would then be further organized and stabilized by the weaker, yet significant, halogen bonding and π-π stacking interactions, leading to a dense and efficiently packed crystal lattice. The specific arrangement would aim to maximize attractive interactions while minimizing steric repulsion.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model molecular systems. nih.gov These methods are fundamental to understanding the electronic states and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. semanticscholar.org It is employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. researcher.life This is achieved by finding the geometry that corresponds to the lowest energy on the potential energy surface. For isoquinoline (B145761) and its derivatives, functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have been effectively used in such calculations. researchgate.netfigshare.com The absence of imaginary frequencies in the final calculation confirms that the optimized structure is a true energy minimum. nih.gov

Beyond determining the molecular geometry, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in understanding electronic transitions, chemical reactivity, and optical properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. scirp.org For isoquinoline-based chromophores, these values are sensitive to substitutions on the molecular framework. nih.gov

To illustrate, the following table presents HOMO-LUMO data calculated for a reference isoquinoline derivative (MPBIR) and a related compound (MPBID4′), demonstrating how substitutions can alter these electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| MPBIR | -5.762 | -1.938 | 3.824 |

| MPBID4′ | -6.046 | -3.304 | 2.742 |

| This interactive table contains example data from a study on isoquinoline derivatives to illustrate the concept. The data is derived from reference nih.gov. |

Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of new compounds. osti.gov Methods like DFT can be used to simulate infrared (IR) spectra by calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. nih.gov The analysis of vibrational modes helps in assigning specific absorption bands to the corresponding functional groups within the molecule. researchgate.netnih.gov